Hydrogen-Bond Donor Deficiency as a Selectivity Discriminator vs. Amine and Acid Analogs
The target compound possesses zero hydrogen-bond donors (HBD = 0), a property that distinguishes it sharply from its closest side-chain analogs. 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097947-86-7) has HBD = 1, while 3-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid (CAS 2097947-71-0) also has HBD = 1 . In CNS drug design, HBD count is a critical determinant of passive blood–brain barrier permeability, with an HBD of zero being strongly favoured for CNS exposure. This difference is quantifiable and reproducible across computational platforms.
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | 0 HBD |
| Comparator Or Baseline | 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine (CAS 2097947-86-7): 1 HBD; 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid (CAS 2097947-71-0): 1 HBD |
| Quantified Difference | Δ HBD = 1 (target vs. each comparator) |
| Conditions | Computed property data from Chem960/kuujia.com databases |
Why This Matters
A difference of one HBD is a go/no-go criterion in CNS lead optimisation and directly impacts the selection of building blocks for blood–brain barrier penetrant libraries.
